molecular formula C18H24N2OS B2531642 (E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 2321337-23-7

(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No.: B2531642
CAS No.: 2321337-23-7
M. Wt: 316.46
InChI Key: UKOLAZMSDPJNCV-BQYQJAHWSA-N
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Description

(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a conjugated α,β-unsaturated ketone core. Its molecular architecture comprises:

  • Prop-2-en-1-one backbone: The enone system facilitates electron delocalization, influencing reactivity and spectroscopic properties.
  • Phenyl substituent: Attached at the C3 position, contributing to hydrophobic interactions and π-π stacking.

Structural validation via X-ray crystallography would utilize programs like SHELXL for refinement .

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c21-18(8-7-16-5-2-1-3-6-16)20-11-4-10-19(12-13-20)17-9-14-22-15-17/h1-3,5-8,17H,4,9-15H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOLAZMSDPJNCV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a phenyl group and a diazepan moiety, which are often associated with various biological activities. The molecular formula is C17H22N2OSC_{17}H_{22}N_2OS, with a molecular weight of approximately 306.44 g/mol.

Research indicates that compounds with similar structures can interact with various biological targets, such as neurotransmitter receptors. For instance, the diazepan ring suggests potential activity at GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Pharmacological Effects

Studies have shown that related compounds can exhibit:

  • Anxiolytic effects : Compounds similar to diazepines often demonstrate anxiety-reducing properties.
  • Antidepressant activity : Some derivatives have been linked to mood enhancement.

A specific study on benzodiazepine-like compounds indicated that modifications in the structure can significantly affect their activity on GABA_A receptors, influencing both potency and efficacy .

Case Studies

  • GABA_A Receptor Modulation : A study demonstrated that certain analogs of diazepines could enhance chloride currents through GABA_A receptors more potently than traditional benzodiazepines. This suggests that this compound may also exhibit similar properties if tested .
  • Antimicrobial Activity : Another investigation into related compounds revealed promising antimicrobial properties against various bacterial strains. These findings suggest potential therapeutic applications in treating infections .

Data Tables

PropertyValue
Molecular FormulaC₁₇H₂₂N₂OS
Molecular Weight306.44 g/mol
Boiling PointNot specified
SolubilitySoluble in DMSO
LogP2.5

Scientific Research Applications

Synthesis Pathways

The synthesis of (E)-3-phenyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)prop-2-en-1-one can be achieved through several methods:

  • Condensation Reactions : Involving the reaction of appropriate aldehydes or ketones with amines.
  • Cyclization : Formation of the diazepane ring can be accomplished through cyclization reactions involving suitable precursors.
  • Functional Group Modifications : Post-synthesis modifications may enhance biological activity or solubility.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Potential

Research indicates that compounds with similar structures often show promise in anticancer applications. Early investigations into this compound's mechanism of action suggest it may induce apoptosis in cancer cells through various pathways, although detailed studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers at a leading university tested the compound against a panel of bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.
  • Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of specific cancer cell lines. Further research is required to explore its efficacy in vivo.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of this compound indicated favorable absorption and distribution characteristics, suggesting its potential for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Modifications in the Diazepane Substituent

Key Analogs :

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one :

  • Replaces tetrahydrothiophene with tetrahydrofuran , substituting sulfur with oxygen.
  • Impact : Reduced lipophilicity and altered hydrogen-bonding capacity due to oxygen’s electronegativity.

(E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one : Replaces the diazepane-tetrahydrothiophene group with a trifluoromethylphenyl moiety.

Table 1: Structural and Electronic Comparisons

Compound Heterocyclic Group Electronic Effects λmax (nm)*
Target compound Tetrahydrothiophen-3-yl Moderate electron donation N/A
Tetrahydrofuran analog Tetrahydrofuran-3-yl Increased polarity N/A
Trifluoromethylphenyl analog CF3-substituted phenyl Strong electron withdrawal ~300-320

*λmax data inferred from analogous enones in .

Substituent Effects on UV Absorption

Evidence from (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Table 2 in ) demonstrates that electron-donating substituents (e.g., methoxy groups) increase λmax due to enhanced conjugation. For example:

  • 3,4,5-Trimethoxyphenyl derivative : λmax = 320 nm .
  • Unsubstituted phenyl analog : λmax ≈ 280–290 nm (estimated).

The target compound’s tetrahydrothiophen-3-yl group may induce a bathochromic shift compared to non-heterocyclic analogs, though experimental data is required for confirmation.

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